molecular formula C17H16ClFO B1360614 4'-Chloro-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone CAS No. 898753-69-0

4'-Chloro-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone

Cat. No.: B1360614
CAS No.: 898753-69-0
M. Wt: 290.8 g/mol
InChI Key: YYTGITARNORBTI-UHFFFAOYSA-N
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Description

4’-Chloro-3-(2,5-dimethylphenyl)-3’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group at the 4’ position, a fluorine atom at the 3’ position, and a 2,5-dimethylphenyl group attached to the propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(2,5-dimethylphenyl)-3’-fluoropropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-chloro-3-fluorobenzoyl chloride is reacted with 2,5-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,5-dimethylbenzene is coupled with 4-chloro-3-fluorophenylboronic acid in the presence of a palladium catalyst and a base. This method allows for the formation of the desired ketone under mild reaction conditions .

Industrial Production Methods

Industrial production of 4’-Chloro-3-(2,5-dimethylphenyl)-3’-fluoropropiophenone typically involves large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(2,5-dimethylphenyl)-3’-fluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-3-(2,5-dimethylphenyl)-3’-fluoropropiophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(2,5-dimethylphenyl)-3’-fluoropropiophenone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and fluoro groups can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4’-Chloro-3-(2,5-dimethylphenyl)-3’-fluorobenzophenone: Similar structure but with a benzophenone backbone.

    4’-Chloro-3-(2,5-dimethylphenyl)-3’-fluoroacetophenone: Similar structure but with an acetophenone backbone.

Uniqueness

4’-Chloro-3-(2,5-dimethylphenyl)-3’-fluoropropiophenone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The combination of chloro, fluoro, and dimethylphenyl groups provides a distinct chemical profile that can be exploited in various applications.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTGITARNORBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644744
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-69-0
Record name 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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